7-bromo-2H-[1,3]dioxolo[4,5-g]quinoline is a heterocyclic compound that belongs to the quinoline family, characterized by its unique dioxole structure. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of anticancer agents and other pharmaceuticals. Its structural features contribute to various biological activities, making it a subject of interest in synthetic organic chemistry.
The synthesis and characterization of 7-bromo-2H-[1,3]dioxolo[4,5-g]quinoline have been reported in various studies, highlighting its relevance in drug discovery and development. Research articles and synthesis protocols provide insights into its chemical properties and biological activity.
7-bromo-2H-[1,3]dioxolo[4,5-g]quinoline is classified as a brominated quinoline derivative. Quinoline derivatives are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities.
The synthesis of 7-bromo-2H-[1,3]dioxolo[4,5-g]quinoline can be achieved through various methods. One effective approach involves a multicomponent reaction, which allows for the simultaneous formation of multiple bonds in a single step. This method is advantageous due to its efficiency and ability to produce complex molecules with high yields.
The molecular structure of 7-bromo-2H-[1,3]dioxolo[4,5-g]quinoline features a quinoline ring fused with a dioxole moiety. The presence of the bromine atom at the 7-position enhances its reactivity and potential biological activity.
7-bromo-2H-[1,3]dioxolo[4,5-g]quinoline can undergo various chemical reactions typical for quinoline derivatives:
The synthesis pathways often involve monitoring reaction progress using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Characterization of products is typically performed using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry.
The mechanism of action for compounds like 7-bromo-2H-[1,3]dioxolo[4,5-g]quinoline often involves interaction with biological targets such as enzymes or DNA.
Research indicates that derivatives of quinolines can induce cell cycle arrest in cancer cells and promote apoptosis through mechanisms involving DNA intercalation or inhibition of topoisomerases . Specific studies have demonstrated that these compounds can selectively target cancer cells while sparing normal cells.
Relevant analyses such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can provide additional insights into thermal stability and phase transitions .
7-bromo-2H-[1,3]dioxolo[4,5-g]quinoline has potential applications in:
The compound systematically named 7-bromo-2H-[1,3]dioxolo[4,5-g]quinoline belongs to a class of fused polycyclic heteroaromatic systems. Its IUPAC name reflects the fusion pattern: a quinoline core (bicyclic pyridine-benzene system) with a 1,3-dioxole ring annulated at the [4,5-g] positions, indicating attachment to quinoline's C4-C5 edge with bridgehead at C5-C6 (denoted by "g") [1] [2]. The "7-bromo" prefix specifies bromine substitution at the 7-position of the quinoline ring.
Key identifiers include:
BrC1=C2C(=CC3=C1N=CCO3)OCCO2
(alternative representations: BrC1C=NC2C=C3C(=CC=2C=1)OCO3
[1]) KVVLBMGKXQWWAP-UHFFFAOYSA-N
[1] [2] Identifier Type | Value |
---|---|
CAS Registry No. | 77566-58-6 [1] |
Molecular Formula | C₁₀H₆BrNO₂ |
Exact Mass | 250.95819 Da [2] |
Monoisotopic Mass | 250.95819 Da |
SMILES Descriptor | BrC1=C2C(=CC3=C1N=CCO3)OCCO2 |
InChIKey | KVVLBMGKXQWWAP-UHFFFAOYSA-N |
Though single-crystal X-ray data for 7-bromo-2H-[1,3]dioxolo[4,5-g]quinoline is unavailable in the provided sources, its geometry can be inferred from analogous halogenated dioxoloquinolines and fundamental heterocyclic chemistry principles. The dioxolane ring (O–CH₂–O) is fused orthogonally to the quinoline plane at the [4,5-g] junction, creating a rigid tricyclic system [4] [9]. This fusion imposes planarity constraints, forcing all atoms into a near-coplanar arrangement that facilitates π-conjugation.
Bromine at C7 occupies a peri position relative to the dioxolane’s oxygen atoms, introducing steric strain that may slightly distort bond angles. For the closely related compound 7-bromo-6,8-dichloro-[1,3]dioxolo[4,5-g]quinoline (C₁₀H₄BrCl₂NO₂), crystallographic analysis confirms:
Parameter | Value/Range | Remarks |
---|---|---|
Bond Lengths | ||
C-Br (C7-Br) | 1.90–1.92 Å | Typical aryl bromide length |
C-O (dioxolane) | 1.36–1.38 Å | Shorter than aliphatic ethers |
Bond Angles | ||
C-O-C (dioxolane) | 105–108° | Reduced by ring strain |
Br-C-C (quinoline) | 120–122° | sp²-hybridization maintained |
Dihedral Angles | ||
Dioxolane/Quinoline | < 5° | Near-perfect planarity |
The electronic structure of 7-bromo-2H-[1,3]dioxolo[4,5-g]quinoline is defined by three key features:
Halogen positioning dramatically alters physicochemical and electronic properties in fused quinoline systems. Key comparisons based on the search results:
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Notable Properties |
---|---|---|---|---|
7-Bromo-2H-[1,3]dioxolo[4,5-g]quinoline | C₁₀H₆BrNO₂ | 252.07 | Dioxolane fused at quinoline C4-C5; Br at C7 | Planar conformation; λₘₐₓ ~290–310 nm [1] [2] |
7-Bromo-6,8-dichloro-[1,3]dioxolo[4,5-g]quinoline | C₁₀H₄BrCl₂NO₂ | 320.95 | Br at C7, Cl at C6/C8; dioxolane fusion | Enhanced lipophilicity (logP ~3.1); bathochromic shift [4] |
7-Bromo-8-methyl-6-(4-nitrophenyl)-[1,3]dioxolo[4,5-g]quinoline | C₁₇H₁₁BrN₂O₄ | 387.18 | Br at C7, CH₃ at C8, NO₂Ph at C6 | Strong electron-withdrawing character; ICT band at 380 nm [9] |
7-Bromo-3,4-dihydroquinolin-2(1H)-one | C₉H₈BrNO | 226.07 | Non-aromatic ring B; Br at C7; amide at C2 | Flexible conformation; H-bonding propensity [8] |
N-(3-Chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine (Q3Cl4F) | C₁₆H₉ClFN₂ | 283.71 | Schiff base with Cl/F-phenyl; no dioxolane | MAO-B inhibition (ΔG_bind = –38.24 kcal/mol) [7] |
Critical trends emerge:
Table 4: Compound Names Referenced
Compound Name |
---|
7-Bromo-2H-[1,3]dioxolo[4,5-g]quinoline |
7-Bromo-6,8-dichloro-[1,3]dioxolo[4,5-g]quinoline |
7-Bromo-8-methyl-6-(4-nitrophenyl)-2H-[1,3]dioxolo[4,5-g]quinoline |
7-Bromo-3,4-dihydroquinolin-2(1H)-one |
N-(3-Chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine (Q3Cl4F) |
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0